molecular formula C16H20O6 B14719501 (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate CAS No. 13949-80-9

(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate

Cat. No.: B14719501
CAS No.: 13949-80-9
M. Wt: 308.33 g/mol
InChI Key: MBVMQTOHLBIWED-UHFFFAOYSA-N
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Description

(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene core with dioxo groups at positions 3 and 6, and diacetate groups attached via propane-3,1-diyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate typically involves multi-step organic reactions One common method starts with the cyclohexa-1,4-diene core, which undergoes oxidation to introduce the dioxo groups at positions 3 and 6

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the controlled oxidation of the cyclohexa-1,4-diene core, followed by efficient substitution and esterification reactions. Catalysts and optimized reaction conditions are employed to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the dioxo groups or other parts of the molecule.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.

    Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving dioxo groups. It may also serve as a precursor for biologically active molecules.

Medicine

Potential applications in medicine include the development of new drugs or drug delivery systems. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and stability are advantageous for manufacturing processes.

Mechanism of Action

The mechanism by which (3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes that recognize the dioxo groups, leading to inhibition or activation of enzymatic activity. The pathways involved can include oxidative stress responses or metabolic pathways related to the dioxo groups.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,4-diene derivatives: Compounds with similar cyclohexa-1,4-diene cores but different substituents.

    Dioxo compounds: Molecules containing dioxo groups at various positions.

    Diacetate compounds: Compounds with diacetate groups attached to different cores.

Uniqueness

(3,6-Dioxocyclohexa-1,4-diene-1,4-diyl)di(propane-3,1-diyl) diacetate is unique due to its combination of a cyclohexa-1,4-diene core with dioxo and diacetate groups. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

13949-80-9

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

3-[4-(3-acetyloxypropyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]propyl acetate

InChI

InChI=1S/C16H20O6/c1-11(17)21-7-3-5-13-9-16(20)14(10-15(13)19)6-4-8-22-12(2)18/h9-10H,3-8H2,1-2H3

InChI Key

MBVMQTOHLBIWED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1=CC(=O)C(=CC1=O)CCCOC(=O)C

Origin of Product

United States

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